

Theoretical Exploration of Gallium Dichloride: A Technical Guide

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Compound of Interest

Compound Name: Gallium (II) chloride

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This technical guide provides an in-depth analysis of the theoretical studies concerning the structure of gallium dichloride (GaCl_2). It navigates the complexities of its various forms, from the solid-state mixed-valence compound to ligated dimeric species, and explores the theoretical considerations for its hypothetical molecular forms. This document is intended to serve as a comprehensive resource, summarizing key computational and experimental findings to facilitate further research and application.

The Solid-State Structure of Gallium(I) Tetrachlorogallate(III) ($\text{Ga}[\text{GaCl}_4]$)

What is commonly referred to as "gallium dichloride" in the solid state is, in fact, a mixed-valence compound with the formula $\text{Ga(I)}[\text{Ga(III)Cl}_4]$.^{[1][2]} Theoretical models, largely based on experimental crystallographic data, provide a detailed picture of its structure.

Crystal Structure and Coordination

$\text{Ga}[\text{GaCl}_4]$ crystallizes in the orthorhombic Pnna space group.^{[3][4]} The structure is composed of Ga^+ cations and tetrahedral $[\text{GaCl}_4]^-$ anions.^[2] In the tetrachlorogallate(III) anion, the Ga(III) center is bonded to four chlorine atoms in a tetrahedral geometry. The Ga(I) cation is coordinated to eight chlorine atoms from the surrounding $[\text{GaCl}_4]^-$ anions in a dodecahedral arrangement.^[4]

Quantitative Structural Data

The following table summarizes the key structural parameters for solid-state Ga[GaCl₄] as reported in the Materials Project database, which is based on experimental data and computational modeling.^[3]

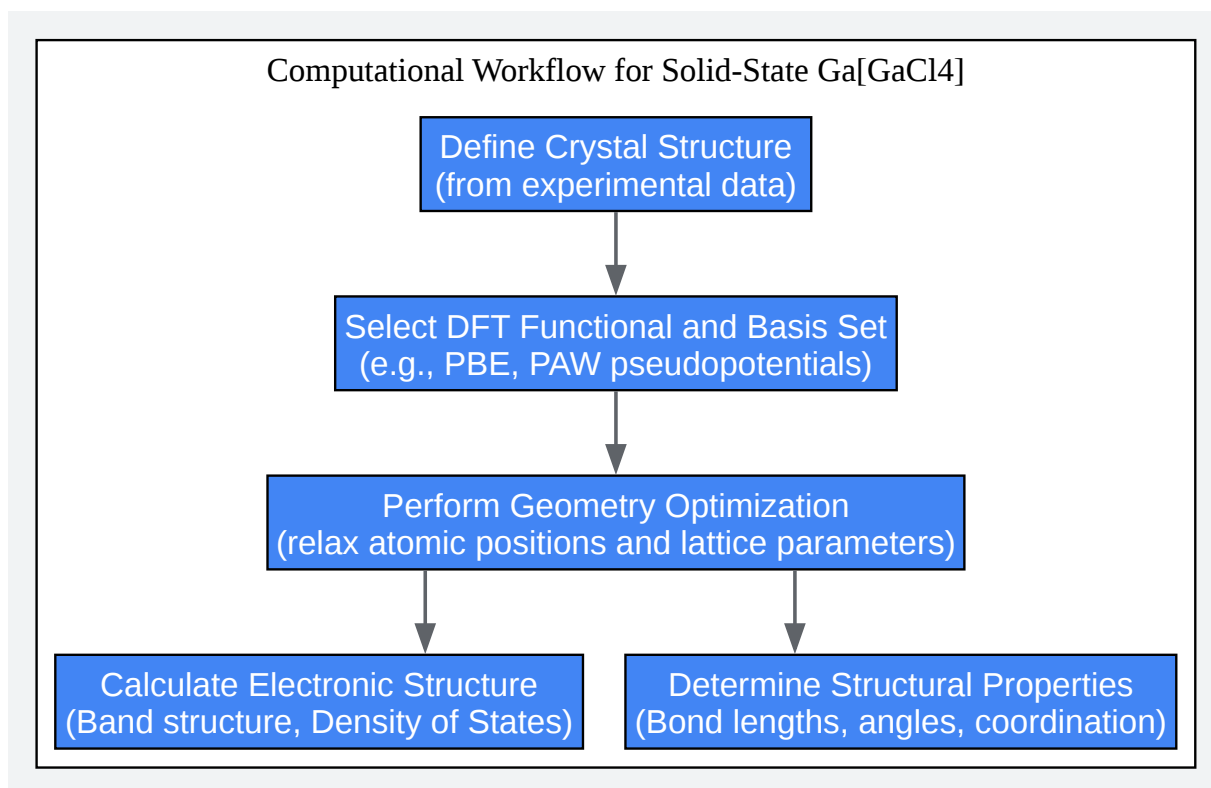
Parameter	Value	Citation
Crystal System	Orthorhombic	[3]
Space Group	Pnna	[3]
Lattice Parameters (a, b, c)	7.200 Å, 9.625 Å, 9.498 Å	[4]
Ga(III)-Cl Bond Lengths		
Ga-Cl in [GaCl ₄] ⁻ Anion	2.19 Å (tetrahedral)	[3]
Ga(I) Coordination		
Ga ⁺ Coordination Number	8 (dodecahedral with surrounding Cl atoms)	[4]

Computational Methodology for Solid-State Analysis

While specific ab initio studies on the solid-state Ga[GaCl₄] are not detailed in the search results, the data from the Materials Project is derived from density functional theory (DFT) calculations. These calculations typically involve:

- Method: Plane-wave DFT within the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA).
- Pseudopotentials: Projector augmented wave (PAW) pseudopotentials to describe the core electrons.
- Software: Vienna Ab initio Simulation Package (VASP) is a common tool for such calculations.

The logical workflow for such a computational study is outlined below.



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Caption: Computational workflow for solid-state Ga[GaCl₄] analysis.

Dimeric Gallium(II) Chloride Species (Ga₂Cl₄)

While an isolated Ga₂Cl₄ molecule in the gas phase is not extensively characterized, several studies have investigated its structure when stabilized by coordinating ligands. These studies provide crucial insights into the nature of the Ga-Ga bond in the +2 oxidation state.

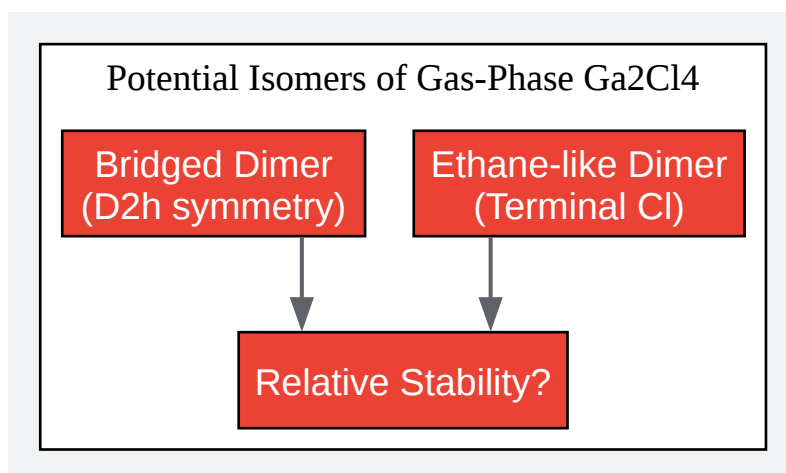
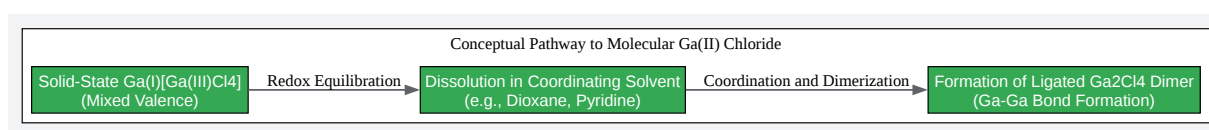
Molecular Structure of Ga₂Cl₄ Adducts

The molecular structure of Ga₂Cl₄ has been determined in the presence of ligands such as pyridine and dioxane.[3] In these adducts, a direct gallium-gallium bond is observed, confirming the Ga(II) oxidation state. For instance, in Ga₂Cl₄·2Pyridine, the molecule adopts an ethane-like structure with a Ga-Ga single bond.

Bonding Analysis

Computational studies, particularly using DFT and Natural Localized Molecular Orbital (NLMO) analysis, have been employed to understand the electronic structure of these Ga_2Cl_4 adducts. [3] A key finding is that the isotropic J-coupling observed in ^{71}Ga NMR spectra is almost entirely due to the Ga-Ga σ -bonding NLMO.[3] This provides strong theoretical and experimental evidence for a direct covalent bond between the two gallium atoms.

The formation of a Ga-Ga bond in Ga(II) halides can be visualized as a key step in moving from the mixed-valence solid to a molecular species.



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